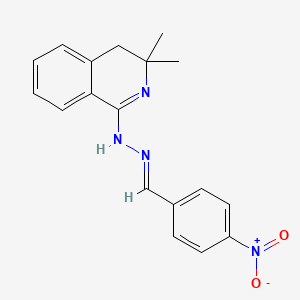

4-nitrobenzaldehyde (3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of hydrazone compounds involves the reaction of hydrazides with aldehydes or ketones. A specific example involves the condensation of 4-nitrobenzaldehyde with 2-methylbenzohydrazide in methanol, resulting in hydrazone compounds with significant structural and functional diversity (Tang, 2010). This method is pivotal in the synthesis of our compound of interest, showcasing the versatility and adaptability of hydrazones in chemical synthesis.

Molecular Structure Analysis

The molecular structure of hydrazone compounds often exhibits a significant degree of planarity and can adopt various spatial conformations to facilitate intermolecular interactions. For instance, a compound with a similar structure to our compound of interest showed an E conformation around the hydrazone bond and allowed the molecule to adopt a U-shaped spatial conformation, promoting slipped π–π interactions and point-to-face C—H⋯π interactions (Bortoluzzi et al., 2011). These structural details are crucial for understanding the physical and chemical behavior of such compounds.

Chemical Reactions and Properties

Hydrazone compounds participate in various chemical reactions, including cyclocondensation and nucleophilic displacement, which are influenced by the electronic nature of substituents on the aromatic hydrazones. These reactions facilitate the synthesis of fused aza-arenes and are indicative of the reactivity and potential applications of hydrazones in organic synthesis (Uehata et al., 2002).

Physical Properties Analysis

The physical properties of hydrazone compounds, such as solubility, crystallinity, and optical properties, are directly influenced by their molecular structure. The planarity of the hydrazone skeleton and the presence of intramolecular hydrogen bonds contribute to the stability and non-linear optical activity of these compounds, highlighting their potential in materials science applications (Baughman et al., 2004).

Chemical Properties Analysis

The chemical properties of hydrazones, such as their reactivity towards metal ions and their ability to form complexes, are significant for applications in coordination chemistry. The ligational behavior of hydrazones towards metals like Cu(II), Co(II), Ni(II), and Zn(II) has been studied, demonstrating their capability to act as tridentate ligands and form stable metal complexes with potential catalytic, magnetic, and optical applications (Hosny et al., 2010).

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of hydrazone compounds, including those related to 4-nitrobenzaldehyde, have been widely studied. For instance, the work by Hosny, Mahmoud, and Aly (2010) on 2-Hydroxybenzaldehyde-(4,6-Dimethylquinolin-2-yl)-Hydrazone (HBDH) involved the synthesis and characterization of its metal complexes, demonstrating the ligand's ability to coordinate with metals like Cu(II), Co(II), Ni(II), and Zn(II) through various bonding sites. This study highlights the potential of such compounds in coordination chemistry and metal complex synthesis (Hosny, Mahmoud, & Aly, 2010).

Optical and Electronic Properties

Research by Potember, Hoffman, and Stetyick (1989) explored the second harmonic generation capabilities of hydrazone derivatives, including 4-nitrobenzaldehyde hydrazone. Their findings revealed that certain compounds exhibited second harmonic signals significantly higher than standard references, indicating their potential in nonlinear optical applications (Potember, Hoffman, & Stetyick, 1989).

Molecular Structures and Hydrogen Bonding

The study of hydrogen-bonded dimers and frameworks in hydrazone compounds, as investigated by Glidewell et al. (2004), provides insights into the structural aspects of these compounds. The research elucidated how different nitrobenzaldehyde hydrazones form distinct molecular arrangements through hydrogen bonding, contributing to the understanding of molecular self-assembly and crystal engineering (Glidewell, Low, Skakle, & Wardell, 2004).

Antimicrobial and Biological Activities

He and Xue (2021) synthesized and characterized hydrazone compounds derived from 4-dimethylaminobenzohydrazide, assessing their antibacterial and antifungal activities. This study emphasizes the biological relevance of hydrazone compounds, showcasing their potential as antimicrobial agents (He & Xue, 2021).

Reactivity and Chemical Interactions

Uehata, Kawakami, and Suzuki (2002) discussed the synthesis of fused aza-arenes via nucleophilic displacement in nitroarenes by aromatic hydrazone anions. This research sheds light on the reactivity of nitroarene compounds with hydrazones, contributing to the synthesis of novel heterocyclic compounds (Uehata, Kawakami, & Suzuki, 2002).

特性

IUPAC Name |

3,3-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]-4H-isoquinolin-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-18(2)11-14-5-3-4-6-16(14)17(20-18)21-19-12-13-7-9-15(10-8-13)22(23)24/h3-10,12H,11H2,1-2H3,(H,20,21)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCMMMOEKHILMX-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=CC=CC=C2C(=N1)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-3,3-dimethyl-1-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,2,3,4-tetrahydroisoquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)

![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)

![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)

![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)